![molecular formula C6H5BrN2O3 B3059324 3-Bromo-5-methyl-4-nitropyridine 1-oxide CAS No. 97944-38-2](/img/structure/B3059324.png)
3-Bromo-5-methyl-4-nitropyridine 1-oxide
Overview
Description
3-Bromo-5-methyl-4-nitropyridine 1-oxide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of pyridine and has a molecular formula of C6H5BrN2O3. This compound is commonly used in the field of organic chemistry as a reagent and intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-4-nitropyridine 1-oxide is not fully understood. However, it is believed to act as a nucleophile in organic reactions, which allows it to react with electrophiles and form covalent bonds. This property makes it a useful reagent in organic synthesis.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-Bromo-5-methyl-4-nitropyridine 1-oxide. However, studies have shown that it has low toxicity and is not harmful to humans or animals at low concentrations.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-5-methyl-4-nitropyridine 1-oxide in lab experiments include its high purity, ease of synthesis, and unique chemical properties. However, its limitations include limited information on its biochemical and physiological effects and its potential reactivity with other chemicals.
Future Directions
For research include the synthesis of new pyridine derivatives and heterocyclic compounds with potential applications in the field of medicine.
Scientific Research Applications
3-Bromo-5-methyl-4-nitropyridine 1-oxide has been widely used in scientific research due to its unique chemical properties. It is commonly used as a reagent and intermediate in the synthesis of various organic compounds. It has been used in the synthesis of pyridine derivatives, which have been found to have antimicrobial and antitumor properties. It has also been used in the synthesis of heterocyclic compounds, which have been found to have potential applications in the field of medicine.
properties
IUPAC Name |
3-bromo-5-methyl-4-nitro-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-4-2-8(10)3-5(7)6(4)9(11)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGKYSWNNHYRPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC(=C1[N+](=O)[O-])Br)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540239 | |
Record name | 3-Bromo-5-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
97944-38-2 | |
Record name | Pyridine, 3-bromo-5-methyl-4-nitro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97944-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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